molecular formula C6H7N5O B2680739 furan-2-yl(2H-tetrazol-5-yl)methanamine CAS No. 1082601-44-2

furan-2-yl(2H-tetrazol-5-yl)methanamine

Cat. No.: B2680739
CAS No.: 1082601-44-2
M. Wt: 165.156
InChI Key: GTFAJFZEQRYBSW-UHFFFAOYSA-N
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Description

Furan-2-yl(2H-tetrazol-5-yl)methanamine is a heterocyclic compound that combines a furan ring and a tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(2H-tetrazol-5-yl)methanamine typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc chloride, and isopropyl alcohol for the initial synthesis. For further modifications, reagents such as oxidizing agents, reducing agents, and various nucleophiles are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield furan-2-yl(2H-tetrazol-5-yl)methanone, while substitution reactions can introduce various functional groups to the furan ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of furan-2-yl(2H-tetrazol-5-yl)methanamine involves its interaction with microbial cell membranes, leading to disruption and inhibition of cell growth . The compound targets specific enzymes and pathways essential for microbial survival, making it effective against resistant strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(2H-tetrazol-5-yl)methanamine is unique due to the combination of the furan and tetrazole rings, which imparts distinct chemical and biological properties. This combination enhances its antimicrobial activity and makes it a versatile compound for various applications .

Biological Activity

Furan-2-yl(2H-tetrazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesizing findings from various studies, and presents data tables summarizing key results.

Chemical Structure and Properties

This compound features a furan ring and a tetrazole moiety, which contribute to its unique chemical properties. The combination of these two structural elements enhances its potential as a bioactive compound.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

In Vitro Antimicrobial Studies

A comprehensive evaluation of the antimicrobial activity of this compound was conducted against several bacterial strains. The minimal inhibitory concentrations (MICs) were determined for various pathogens, as summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8 - 32
Escherichia coli16
Klebsiella pneumoniae32
Streptococcus agalactiae4 - 16

The results indicate that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus and Streptococcus agalactiae, with MIC values comparable to standard antibiotics like ampicillin .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. It showed effectiveness against various fungal strains, reinforcing its potential as a broad-spectrum antimicrobial agent.

Case Study: Antifungal Efficacy

In a study assessing the antifungal properties of the compound, it was found to inhibit the growth of Candida albicans at concentrations ranging from 50 to 200 µg/mL. This suggests that this compound could be beneficial in treating fungal infections .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated using various cancer cell lines. The compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells.

Cytotoxicity Studies

Table 2 summarizes the cytotoxic effects observed in different cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)12
MCF7 (breast cancer)15
A549 (lung cancer)20

The IC50 values indicate that this compound effectively inhibits cell proliferation in these cancer lines, suggesting its potential role in cancer therapy .

The mechanism underlying the biological activity of this compound involves several pathways:

  • Disruption of Cell Membranes : The compound interacts with microbial cell membranes, leading to increased permeability and cell death.
  • Inhibition of DNA Synthesis : It may interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways, leading to programmed cell death.

Properties

IUPAC Name

furan-2-yl(2H-tetrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-5(4-2-1-3-12-4)6-8-10-11-9-6/h1-3,5H,7H2,(H,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFAJFZEQRYBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=NNN=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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